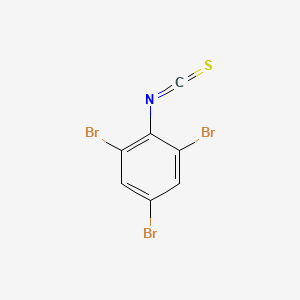
2,4,6-Tribromophenyl isothiocyanate
Descripción general
Descripción
2,4,6-Tribromophenyl isothiocyanate is a compound that is closely related to 2,4,6-tribromophenol, which is the most widely produced brominated phenol. This compound is significant in environmental studies due to its presence as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It is also used as a pesticide and can be found naturally in some aquatic organisms. The ubiquity of 2,4,6-tribromophenol in the environment, including in water matrices, house dust, and foodstuff, makes it an important chemical for study, particularly considering its potential toxicokinetic and toxicodynamic effects on humans and other organisms .
Synthesis Analysis
The synthesis of compounds related to 2,4,6-tribromophenyl isothiocyanate can involve complex reactions. For instance, the Knoevenagel condensation reaction has been used to synthesize Z/E isomers of a compound containing the 2,4,6-tribromophenyl moiety. This reaction was performed between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile, leading to the formation of both Z and E isomers of the resulting acrylonitrile .
Molecular Structure Analysis
The molecular structure of compounds containing the 2,4,6-tribromophenyl group has been studied using techniques such as X-ray diffraction and density functional theory (DFT) quantum-chemical calculations. For example, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile have been investigated, revealing that the Z isomer has a monoclinic crystal structure, while the E isomer has a triclinic crystal structure. The bond lengths and angles in these isomers are very similar, and the crystal packing of the Z isomer is denser than that of the E isomer, suggesting greater stability for the Z isomer .
Chemical Reactions Analysis
The chemical behavior of 2,4,6-tribromophenyl derivatives can be complex due to the presence of bromine atoms and the potential for various isomeric forms. For instance, the isomeric 2,4,6-tris(halophenyl)-1,3,5-trithianes have been shown to exist as puckered chair trithiane structures, with the α-(cis, trans)-isomers being the major products in most cases. The presence of an o-halogen on an axial phenyl group in the α-isomers can cause an anisotropic deshielding effect on adjacent axial protons, affecting the NMR spectral characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-tribromophenyl derivatives are influenced by their molecular structure and the presence of bromine atoms. For example, the strong intermolecular non-covalent Br...N interactions in the crystal structure of the Z isomer of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile contribute to the formation of layers in the crystal lattice. In contrast, the E isomer forms chains in the crystal through Br...Br and weak Br...N interactions. These interactions and the resulting crystal packing can significantly affect the melting points and other physical properties of these compounds .
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
- Environmental Presence and Toxicology : 2,4,6-Tribromophenol, closely related to 2,4,6-Tribromophenyl isothiocyanate, is widely produced and has significant environmental impacts. It is found in various environments and its toxicokinetics and toxicodynamics are crucial areas of study, especially considering its presence in flame retardants, pesticides, and as a natural product in some aquatic organisms (Koch & Sures, 2018).
Medical Research
- Glioma Cell Research : 2,4,6-Tribromophenyl isocyanate (TBPI) has been studied for its effects on human malignant glioma cells. TBPI, when coupled with small peptides, has shown potential in inducing cell death in these cells, highlighting its potential in future drugs against gliomas (Heckl et al., 2008).
Sensing Technology
- Electrochemical Sensing : A novel electrochemical sensor for determining 2,4,6-Tribromophenol, using surface molecular imprinting technology, demonstrates the compound's potential in sensing applications. This technology shows significant selective recognition ability and low detection limits, indicating its utility in environmental monitoring (Ma et al., 2015).
Atmospheric Studies
- Atmospheric Monitoring : The presence of 2,4,6-Tribromophenyl compounds in the atmosphere, particularly near the Great Lakes, has been documented. These compounds are used in flame retardants and their atmospheric concentrations have been studied, showing significant urban effects (Ma, Venier, & Hites, 2012).
Chemical Synthesis
- Synthesis of Imidazolidine-2-thiones and Thiazoles : Isothiocyanate reactions with amines, including the synthesis of trisubstituted imidazolidine-2-thiones and thiazoles, are significant in chemical synthesis. This demonstrates the compound's role in creating diverse chemical structures (Xie et al., 2012).
Crystallography
- Structural Analysis in Crystallography : The structural analysis of compounds containing 2,4,6-Tribromophenyl groups, such as in crystallographic studies of isomers, contributes to our understanding of molecular interactions and stability, which has implications in materials science (Tammisetti et al., 2018).
Pyrolysis Studies
- Study of Pyrolysis Products : The thermal reactions of 2,4,6-Tribromophenol under pyrolytic conditions have been studied to understand the formation of polybrominated dibenzo-p-dioxins/furans. This research has implications in environmental science, particularly in understanding the byproducts of industrial processes (Na, Hong, & Kim, 2007).
Propiedades
IUPAC Name |
1,3,5-tribromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYDRJUIUJDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334194 | |
| Record name | 2,4,6-Tribromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl isothiocyanate | |
CAS RN |
22134-11-8 | |
| Record name | 2,4,6-Tribromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22134-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





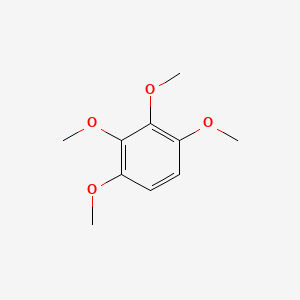


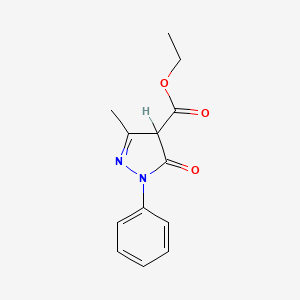
![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)
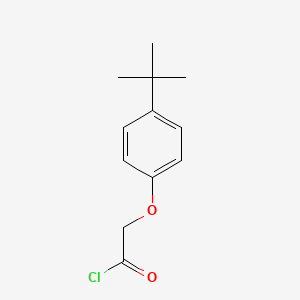
![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)
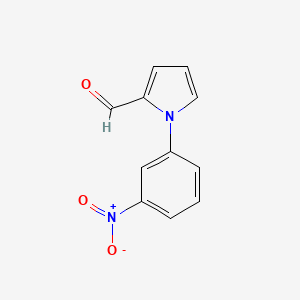
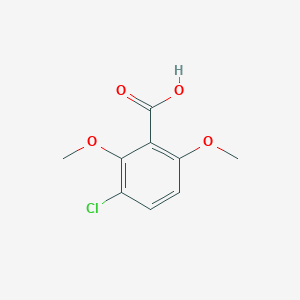

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)
